4-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)-4-oxobutanoic acid
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Overview
Description
The compound seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazole derivatives have been synthesized using various methods. For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another method involves the Friedel-Crafts reaction .
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis is a communicable tropical disease caused by Leishmania parasites transmitted through sandfly bites. Researchers have evaluated the antileishmanial activity of hydrazine-coupled pyrazole derivatives, including our compound of interest . Specifically, compound 13 demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates, outperforming standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies further supported its efficacy .
Antimalarial Potential
Malaria, caused by Plasmodium parasites transmitted via mosquito bites, remains a global health concern. The same hydrazine-coupled pyrazole derivatives were also evaluated for antimalarial activity. Compounds 14 and 15 exhibited significant inhibition effects against Plasmodium berghei, suggesting their potential as antimalarial agents .
γ-Secretase Modulation
Our compound has been used as a reagent in the synthesis of aminothiazoles, which act as γ-secretase modulators. These compounds are relevant in Alzheimer’s disease research, as γ-secretase plays a role in amyloid precursor protein processing .
JAK2 Inhibition
Researchers have explored the potential of our compound as a JAK2 inhibitor for myeloproliferative disorders therapy. JAK2 inhibitors are relevant in treating conditions like polycythemia vera and myelofibrosis .
TGF-β1 and ALK5 Signaling Inhibition
Pyridine derivatives derived from our compound have shown promise as inhibitors of TGF-β1 and ALK5 signaling pathways. These pathways are involved in various cellular processes, including tissue repair and fibrosis .
c-Met Kinase Inhibition (Cancer Research)
Analogs of our compound have been investigated as inhibitors of c-Met kinase, a protein associated with cancer progression. These studies aim to develop targeted therapies for cancer treatment .
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been shown to have significant effects on various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have been reported to display superior antipromastigote activity , suggesting that this compound might have similar effects.
properties
IUPAC Name |
4-[(1-methylpyrazol-4-yl)methylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-12-6-7(5-11-12)4-10-8(13)2-3-9(14)15/h5-6H,2-4H2,1H3,(H,10,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYZDSXFSWKGER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid |
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